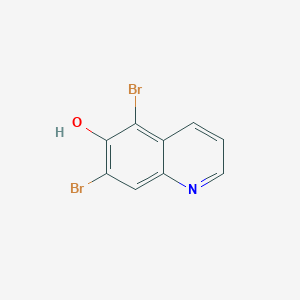
5,7-Dibromo-6-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromo-6-quinolinol is a halogenated derivative of quinolinol, known for its significant biological and chemical properties This compound is part of the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-6-quinolinol typically involves the bromination of 6-quinolinol. One common method is the reaction of 6-quinolinol with bromine in the presence of a solvent like chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 7th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to avoid over-bromination and ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dibromo-6-quinolinol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, making it a versatile intermediate for synthesizing other compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which replace the bromine atoms under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce quinolinol derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
5,7-Dibromo-6-quinolinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 5,7-dibromo-6-quinolinol involves its interaction with biological molecules. The compound can chelate metal ions, disrupting metal homeostasis in cells and leading to antimicrobial effects . Additionally, its ability to induce oxidative stress and damage cellular components contributes to its anticancer properties . The exact molecular targets and pathways involved are still under investigation, but its effects on mitochondrial function and DNA damage are well-documented .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-6-quinolinol: Similar in structure but with chlorine atoms instead of bromine, exhibiting different reactivity and biological properties.
5,7-Dibromo-8-quinolinol: Another halogenated quinolinol with bromine atoms at different positions, leading to variations in its chemical behavior and applications.
Uniqueness
5,7-Dibromo-6-quinolinol is unique due to its specific bromination pattern, which imparts distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C9H5Br2NO |
|---|---|
Molekulargewicht |
302.95 g/mol |
IUPAC-Name |
5,7-dibromoquinolin-6-ol |
InChI |
InChI=1S/C9H5Br2NO/c10-6-4-7-5(2-1-3-12-7)8(11)9(6)13/h1-4,13H |
InChI-Schlüssel |
IMZZCPNKHQCULT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2N=C1)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


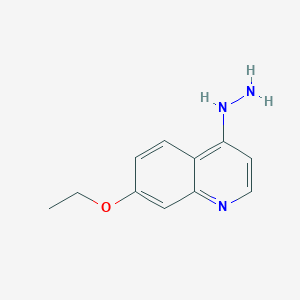
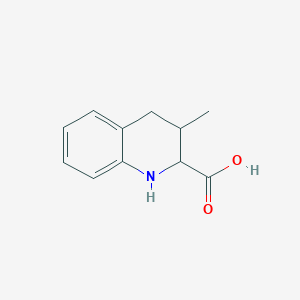
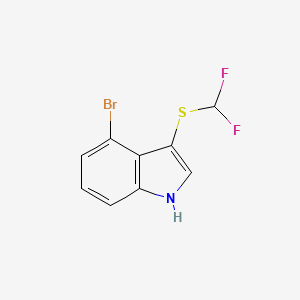
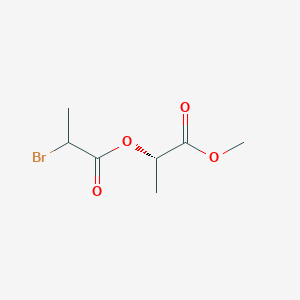

![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one](/img/structure/B12854360.png)

![2-Chlorobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12854379.png)
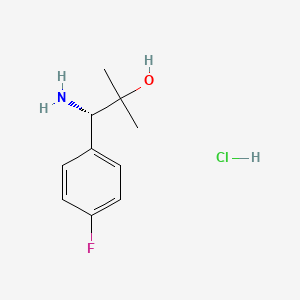
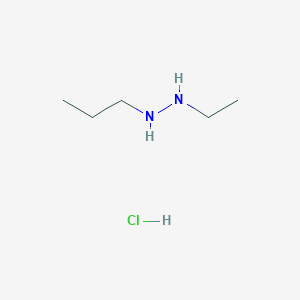
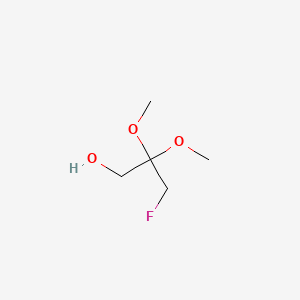
![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)

![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)
